molecular formula C17H16F3NO5S B2613285 N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396684-17-5

N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2613285
CAS RN: 1396684-17-5
M. Wt: 403.37
InChI Key: NVVKCYWDUWSBEN-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

Biochemical Inhibition and Therapeutic Potential

Sulfonamide derivatives have been evaluated for their inhibitory activity against specific enzymes, demonstrating significant potential in therapeutic applications. For example, certain sulfonamides act as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, indicating their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). This pathway is implicated in several neurological disorders, suggesting that sulfonamide inhibitors could serve as tools for understanding disease mechanisms or as leads for drug development.

Anticancer and Antiviral Applications

Sulfonamide derivatives have been synthesized and characterized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Certain compounds exhibit promising anticancer activity against human tumor cell lines, highlighting the versatility of sulfonamide derivatives in addressing various health conditions (Küçükgüzel et al., 2013). The development of sulfonamide-based compounds as therapeutic agents underscores the importance of such molecules in advancing medical research and treatment options.

Photochemical and Photophysical Properties

The synthesis and characterization of sulfonamide derivatives with photochromic properties have been explored for their potential applications in materials science. These properties are of interest for developing new materials with applications in optoelectronics and photonics, illustrating the broad applicability of sulfonamide derivatives beyond biomedical research (Ortyl et al., 2002).

Enzyme Inhibition for Drug Discovery

Sulfonamide compounds have been investigated as carbonic anhydrase inhibitors, with some demonstrating significant inhibition of human isoforms relevant to diseases such as glaucoma, epilepsy, obesity, and cancer. This research area exemplifies the utility of sulfonamides in drug discovery, offering insights into enzyme mechanisms and potential therapeutic targets (Lolak et al., 2019).

Environmental and Analytical Chemistry

The development of novel methods for extracting and analyzing emerging contaminants, including sulfonamide compounds, from environmental samples highlights the role of sulfonamides in environmental and analytical chemistry. This research contributes to understanding the distribution and impact of such compounds in the environment, informing pollution control and environmental protection efforts (Speltini et al., 2016).

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c18-17(19,20)26-12-5-7-13(8-6-12)27(23,24)21-11-16(22)9-10-25-15-4-2-1-3-14(15)16/h1-8,21-22H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVKCYWDUWSBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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